2,3-Dichlorobenzoic acid
Overview
Description
2,3-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2,3-Dichlorobenzoic acid is an intermediate metabolite of polychlorinated biphenyls (PCBs) . It primarily targets the respiratory system .
Mode of Action
It is known to interact with the mitochondrial redox chain .
Biochemical Pathways
This compound is involved in the metabolism of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals
Pharmacokinetics
It is known to have high gastrointestinal absorption and is capable of permeating the blood-brain barrier .
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory tract .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate air ventilation is recommended when handling this compound to avoid respiratory irritation
Biochemical Analysis
Biochemical Properties
2,3-Dichlorobenzoic acid plays a role in biochemical reactions as an intermediate metabolite of PCBs It is known that chlorobenzoic acids can inhibit the growth and biodegradation potentials of PCB-degrading microorganisms .
Cellular Effects
It has been observed that chlorobenzoic acids, including this compound, can inhibit the growth of certain bacteria . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is an intermediate metabolite in the degradation of PCBs . This suggests that it may interact with enzymes involved in the breakdown of these compounds.
Temporal Effects in Laboratory Settings
It is known that it is an intermediate metabolite in the degradation of PCBs , suggesting that its effects may change over time as it is metabolized.
Metabolic Pathways
This compound is involved in the metabolic pathways of PCB degradation
Transport and Distribution
As an intermediate metabolite of PCBs , it is likely transported and distributed in a manner similar to these compounds.
Subcellular Localization
As an intermediate metabolite of PCBs , it is likely localized in the same compartments or organelles where these compounds are metabolized.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoic acid can be synthesized from 2,3-dichloroaniline through a series of reactions. The process involves diazotization of 2,3-dichloroaniline followed by the Myerwine reaction to form 2,3-dichlorobenzaldehyde. This intermediate is then oxidized using potassium permanganate to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Major Products:
Substitution: Various substituted benzoic acids.
Oxidation: Chlorinated benzoic acids with higher oxidation states.
Reduction: 2,3-dichlorobenzyl alcohol.
Esterification: 2,3-dichlorobenzoate esters.
Scientific Research Applications
2,3-Dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a bacterial xenobiotic metabolite.
Medicine: Investigated for its potential use in drug development, particularly as an impurity standard in the synthesis of pharmaceuticals like lamotrigine.
Industry: Utilized in the production of agrochemicals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 2,6-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 3,5-Dichlorobenzoic acid
Comparison: 2,3-Dichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties. For example, 2,4-dichlorobenzoic acid has chlorine atoms at positions 2 and 4, which can lead to different substitution patterns and reactivity compared to this compound. Similarly, the other dichlorobenzoic acids have distinct properties based on the positions of the chlorine atoms .
Properties
IUPAC Name |
2,3-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOJBHRZQQDFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024976 | |
Record name | 2,3-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-45-3 | |
Record name | 2,3-Dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP39QV5WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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